molecular formula C15H17NO3 B11575776 2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid

2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid

Cat. No.: B11575776
M. Wt: 259.30 g/mol
InChI Key: LXXQIYRAYSJELL-LUAWRHEFSA-N
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Description

2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a cyclohexylidene structure through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid typically involves the condensation of 3-methyl-2-oxocyclohexanone with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst such as FeBr3.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is unique due to its cyclohexylidene moiety, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino]benzoic acid

InChI

InChI=1S/C15H17NO3/c1-10-5-4-6-11(14(10)17)9-16-13-8-3-2-7-12(13)15(18)19/h2-3,7-10,16H,4-6H2,1H3,(H,18,19)/b11-9-

InChI Key

LXXQIYRAYSJELL-LUAWRHEFSA-N

Isomeric SMILES

CC1CCC/C(=C/NC2=CC=CC=C2C(=O)O)/C1=O

Canonical SMILES

CC1CCCC(=CNC2=CC=CC=C2C(=O)O)C1=O

Origin of Product

United States

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